Ivermectin Aglycone: From Discovery to a Cornerstone of Synthetic Chemistry
Ivermectin Aglycone: From Discovery to a Cornerstone of Synthetic Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract
Ivermectin, a semi-synthetic derivative of the avermectin family of natural products, stands as a monumental achievement in medicine, recognized with the 2015 Nobel Prize in Physiology or Medicine for its impact on parasitic diseases.[1][2] Its complex 16-membered macrocyclic lactone structure is adorned with a disaccharide moiety at the C13 position, which is critical for its primary mode of action. The removal of this sugar unit to yield ivermectin aglycone is a fundamental step in probing the molecule's structure-activity relationships (SAR) and serves as the gateway to creating novel derivatives. This technical guide provides a comprehensive overview of the discovery of ivermectin's precursors, the methodologies for synthesizing its aglycone core, and its pivotal role as a key intermediate in modern drug discovery.
The Genesis of a "Wonder Drug": Discovery of Avermectins and Ivermectin
The story of ivermectin begins with a global collaboration. In the 1970s, Satoshi Ōmura of the Kitasato Institute in Japan isolated a novel strain of the soil bacterium Streptomyces avermitilis.[1][2][3] This microorganism was sent to Merck, where a team led by William Campbell discovered that its fermentation broth possessed extraordinary anthelmintic properties.[3][4] The active compounds were isolated and named "avermectins," a family of eight closely related macrocyclic lactones.[3]
Through further research, avermectin B1 (a mixture of B1a and B1b) was identified as highly potent. To enhance its safety and efficacy profile, Merck scientists developed a semi-synthetic derivative through the selective catalytic hydrogenation of the 22,23-double bond of avermectin B1.[3][5][6] This new compound was named ivermectin, a drug that would go on to treat debilitating parasitic infections like onchocerciasis (River Blindness) and lymphatic filariasis in hundreds of millions of people.[4][7]
Ivermectin's Mechanism and the Importance of the Aglycone
Ivermectin exerts its potent antiparasitic effect by binding with high affinity to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[1][5][8][9] This binding locks the channels open, causing an increased flow of chloride ions that leads to hyperpolarization of the cell membrane, resulting in paralysis and death of the parasite.[1][5][9]
Early SAR studies revealed that the disaccharide at the C13-position is essential for this high-potency activity.[5] The aglycone, lacking this sugar moiety, is over thirtyfold less active in causing parasite paralysis.[3] This makes the synthesis of the aglycone a critical step for two reasons:
-
It confirms the vital role of the sugar in the primary mechanism of action.
-
It provides a unique chemical scaffold—the aglycone core—with a free hydroxyl group at C13, opening a pathway for creating new analogs to explore different biological targets or refine pharmacokinetic properties.
Synthesis of Ivermectin Aglycone: Methodologies and Rationale
Accessing the ivermectin aglycone core is primarily achieved through the controlled cleavage of the glycosidic bond of the parent molecule.
Primary Method: Acid-Catalyzed Hydrolysis
The most established and widely used method for preparing ivermectin aglycone is the hydrolysis of the glycosidic linkage under acidic conditions.[10] This process must be carefully controlled to prevent degradation of the sensitive macrocyclic lactone core.
Detailed Experimental Protocol: Acid-Catalyzed Deglycosylation
-
Solubilization: Dissolve ivermectin (1 equivalent) in a suitable alcoholic solvent, such as methanol or isopropanol, to ensure complete dissolution.
-
Acidification: To the stirred solution, add a 1-5% solution of a strong acid, such as sulfuric acid (H₂SO₄), in the same alcohol.[10] The reaction is typically performed at room temperature.
-
Reaction Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the ivermectin spot/peak and the appearance of a new, less polar product spot/peak (the aglycone) indicates reaction progression.
-
Neutralization (Quenching): Once the starting material is consumed (typically 4-8 hours), carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (pH ~7). This step is crucial to stop the reaction and prevent acid-mediated degradation during workup.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aglycone.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure ivermectin aglycone.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expertise-Driven Rationale for Protocol Choices
-
Acid & Concentration: A strong acid is necessary to protonate the anomeric oxygen of the glycosidic bond, facilitating its cleavage. However, the concentration is kept low (1-5%) to minimize the risk of acid-catalyzed side reactions on the macrocycle, such as dehydration or rearrangements.
-
Solvent Choice: An alcohol like methanol is an excellent choice as it dissolves the ivermectin starting material and the resulting aglycone, and it is compatible with the acidic conditions.
-
Temperature Control: Running the reaction at room temperature provides a controlled rate of hydrolysis. While gentle heating can accelerate the reaction, it significantly increases the risk of product degradation, leading to lower yields and more complex purification.
-
Aqueous Workup: The neutralization and extraction steps are critical for separating the non-polar organic product (aglycone) from the highly polar byproducts (the oleandrose sugars) and the acid catalyst.
Alternative Method: Microbial Biotransformation
An alternative to chemical hydrolysis is the use of microbial fermentation. Specific microorganisms can be employed to perform targeted chemical transformations. For example, adding ivermectin aglycone to a fermentation culture of Saccharopolyspora erythraea can be used to produce hydroxylated derivatives of the aglycone, demonstrating the utility of biotransformation in this chemical space.[11] While not a direct synthesis of the aglycone from ivermectin, this highlights the potential for enzymatic and microbial systems to modify these complex molecules under milder conditions than traditional chemistry.
Comparative Physicochemical and Biological Profile
The removal of the disaccharide unit dramatically alters the molecule's properties.
| Property | Ivermectin (B1a) | Ivermectin Aglycone | Justification for Change |
| Molecular Formula | C₄₈H₇₄O₁₄[1] | C₃₄H₅₀O₈[12][13][14][15] | Loss of the C₁₄H₂₄O₆ disaccharide moiety. |
| Molecular Weight | ~875.1 g/mol [1] | ~586.8 g/mol [12][13][14][15] | Corresponds to the mass of the lost disaccharide. |
| Polarity | More Polar | Significantly Less Polar | Removal of the multiple hydroxyl groups of the sugar unit increases lipophilicity. |
| Antiparasitic Activity | Highly Potent | Dramatically Reduced[3][15][16] | The disaccharide is critical for high-affinity binding to glutamate-gated chloride channels.[5] |
The Central Role of Ivermectin Aglycone in Drug Discovery
The true value of ivermectin aglycone in a research context is its function as a versatile chemical intermediate. It provides a direct and accessible platform for the semi-synthesis of novel ivermectin analogs, allowing for systematic exploration of the macrocycle's therapeutic potential beyond its native antiparasitic activity.
Logical Workflow for Derivative Synthesis
Caption: Synthetic strategy using ivermectin aglycone as a platform for generating novel derivatives.
By using the aglycone as a starting point, research programs can:
-
Attach diverse chemical groups to the C13-hydroxyl to probe new interactions with biological targets.
-
Develop linkers for creating hybrid molecules or antibody-drug conjugates.[10]
-
Explore non-antiparasitic activities, as some studies have shown that the disaccharide is not required for activity at other ion channels, such as the human P2X4 receptor.[17][18][19]
-
Investigate new antiparasitic agents where modifications to the macrocycle might compensate for the loss of the sugar or confer activity against ivermectin-resistant strains.
Conclusion
The synthesis of ivermectin aglycone represents a critical nexus between natural product chemistry and modern medicinal chemistry. While the aglycone itself lacks the potent antiparasitic qualities of its parent, its preparation through controlled acid hydrolysis is a validated and essential process. It provides researchers with an invaluable molecular scaffold, enabling the rational design and synthesis of new chemical entities. The continued exploration of derivatives built from the ivermectin aglycone core holds significant promise for the development of next-generation therapeutics to address a wide range of human and animal diseases.
References
-
Wikipedia. (n.d.). Ivermectin. Retrieved from [Link]
-
Campbell, W. C. (1984). The Discovery of Ivermectin and Other Avermectins. In Pesticide Synthesis Through Rational Approaches (ACS Symposium Series, Vol. 255, pp. 5-20). American Chemical Society. [Link]
-
Crump, A., & Ōmura, S. (2011). Ivermectin, ‘Wonder drug’ from Japan: the human use perspective. Proceedings of the Japan Academy, Series B, 87(2), 13-28. [Link]
-
Hejmadi, M. (2024). Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy. Cureus, 16(3), e56021. [Link]
-
Fountain, S. J., et al. (2024). Structure–activity relationship of the allosteric effects of ivermectin at human P2X4 and GABAA receptors. British Journal of Pharmacology. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ivermectin?. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Ivermectin: From Merck Innovation to Global Health Impact. Retrieved from [Link]
-
Slideshare. (2020). Ivermection Mechanism of action. Retrieved from [Link]
-
LifeScienceHistory.com. (n.d.). Satoshi Ōmura Discovered the pioneering Wonder Drug drug ivermectin. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Structure–activity relationship of the allosteric effects of ivermectin at human P2X4 and GABAA receptors. Retrieved from [Link]
-
PubMed. (2024). Structure-activity relationship of the allosteric effects of ivermectin at human P2X4 and GABAA receptors. Retrieved from [Link]
-
PubChem. (n.d.). Ivermectin aglycone. Retrieved from [Link]
-
Gpatindia. (2020). IVERMECTIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
PubMed. (1989). Directed biosynthesis of avermectins. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Ivermectin [B1a (91) & B1b (92)] by catalytic.... Retrieved from [Link]
- Google Patents. (1992). US5124258A - Fermentation process for the preparation of ivermectin aglycone.
-
PubMed. (2016). Synthesis, Biological Activities and Structure-Activity Relationships for New Avermectin Analogues. Retrieved from [Link]
-
Prudêncio, M. (2020). Molecular Design and Synthesis of Ivermectin Hybrids Targeting Hepatic and Erythrocytic Stages of Plasmodium Parasites. Retrieved from [Link]
Sources
- 1. Ivermectin - Wikipedia [en.wikipedia.org]
- 2. Ivermectin: From Merck Innovation to Global Health Impact | OpenOChem Learn [learn.openochem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IVERMECTIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. researchgate.net [researchgate.net]
- 7. lifesciencehistory.com [lifesciencehistory.com]
- 8. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 10. miguelprudencio.com [miguelprudencio.com]
- 11. US5124258A - Fermentation process for the preparation of ivermectin aglycone - Google Patents [patents.google.com]
- 12. Ivermectin aglycone | C34H50O8 | CID 73186458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ivermectin B1 Aglycon | CymitQuimica [cymitquimica.com]
- 14. agscientific.com [agscientific.com]
- 15. scbt.com [scbt.com]
- 16. IverMectin B1 Aglycon | 73162-95-5 [chemicalbook.com]
- 17. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Structure-activity relationship of the allosteric effects of ivermectin at human P2X4 and GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
